molecular formula C11H18N2O B2892315 4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline CAS No. 1250801-81-0

4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline

Cat. No.: B2892315
CAS No.: 1250801-81-0
M. Wt: 194.278
InChI Key: QBQNXCDESAMIGG-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.28 g/mol . It is a secondary amine and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline can be achieved through the reduction of Schiff bases. This involves the reaction of 4-methoxybenzaldehyde with N-methyl-N-[2-(methylamino)ethyl]amine in the presence of a reducing agent such as sodium borohydride (NaBH4) . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitroso compounds.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted anilines or ethers.

Scientific Research Applications

4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methylaminoethyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-12-8-9-13(2)10-4-6-11(14-3)7-5-10/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQNXCDESAMIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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